1-(3-Phenylpropyl)piperidine

Description

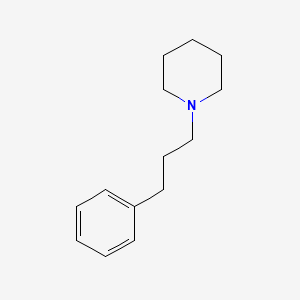

1-(3-Phenylpropyl)piperidine is a piperidine derivative featuring a phenylpropyl (C6H5-CH2-CH2-CH2-) group attached to the nitrogen atom of the piperidine ring. Its synthesis typically involves alkylation reactions, where the piperidine nitrogen is functionalized with a 3-phenylpropyl group via reflux with appropriate halides or amines in the presence of catalysts like K2CO3 . Analytical characterization includes NMR and HRMS to confirm structural integrity .

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

1-(3-phenylpropyl)piperidine |

InChI |

InChI=1S/C14H21N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,8-9H,2,5-7,10-13H2 |

InChI Key |

LFJUASFZPZFRFT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCC2=CC=CC=C2 |

Synonyms |

1-(3-phenylpropyl)piperidine 1-(3-phenylpropyl)piperidine oxalate UMB 23 UMB-23 UMB23 cpd |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Chain Length Variants

- 4-(3-Phenylpropyl)piperidine: This positional isomer shifts the phenylpropyl group from the nitrogen to the 4-position of the piperidine ring. For example, 4-substituted analogs may exhibit different dopamine transporter (DAT) affinities compared to 1-substituted derivatives .

- 1-(3-Phenylbutyl)piperidine : Extending the alkyl chain by one methylene group (phenylbutyl vs. phenylpropyl) significantly impacts binding modes. Docking studies reveal that the phenylbutyl group orients toward helices α4 and α5 in sigma-1 receptor (S1R) ligands, leading to higher RMSD values (>2.5 Å) compared to phenylpropyl analogs. This suggests reduced binding precision but possible adaptability to hydrophobic cavities .

Table 1: Structural Impact of Alkyl Chain Modifications

Substituent Effects on Piperidine Nitrogen

- 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine: Introducing a bis(4-fluorophenyl)methoxyethyl group enhances DAT and serotonin transporter (SERT) affinity. SAR studies show that electron-withdrawing fluorine atoms improve transporter selectivity, with IC50 values in the nanomolar range .

- KAB-18 (this compound with biphenyl ester): This derivative exhibits moderate potency (IC50 = 10.2 μM) at neuronal nicotinic acetylcholine receptors (nAChRs) but significant non-nAChR effects (>90%). Replacing the phenylpropyl group with smaller alkyls (e.g., isopropyl in COB-3) eliminates off-target actions and increases potency 14-fold, highlighting the trade-off between bulk and selectivity .

Table 2: Impact of Nitrogen Substituents on Activity

Heterocycle Variations: Piperidine vs. Piperazine

- SA4503 (Piperazine derivative): SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) shares the 3-phenylpropyl chain but replaces piperidine with piperazine. It shows nanomolar affinity for sigma-1 receptors (IC50 = 17.4 nM) and negligible activity at sigma-2 or other receptors. This underscores the phenylpropyl group's role in sigma-1 binding, independent of the heterocycle .

Table 3: Heterocycle Comparison

| Compound | Heterocycle | Target Receptor | Affinity (IC50) | Reference |

|---|---|---|---|---|

| This compound | Piperidine | nAChR, DAT | ~10 μM (nAChR) | |

| SA4503 | Piperazine | Sigma-1 | 17.4 nM |

Pharmacophore and Binding Interactions

- Sigma-1 Receptor Ligands : The phenylpropyl group in this compound derivatives contributes to hydrophobic interactions with residues near helices α4 and α5 in S1R. Salt bridge formation between the piperidine amine and Glu172 is critical, but larger substituents (e.g., phenylbutyl) disrupt optimal orientation .

- Dopamine Transporter Inhibitors : The 3-phenylpropyl chain in DAT inhibitors like GBR 12935 analogs enhances membrane permeability and prolongs binding, though bulky groups may reduce selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.